molecular formula C5H10O5 B7802256 L-Lyxopyranose CAS No. 36562-42-2

L-Lyxopyranose

Cat. No.: B7802256
CAS No.: 36562-42-2
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-AEQNFAKKSA-N
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Description

L-Lyxopyranose (CAS: 1949-78-6) is a pentopyranose, a five-carbon monosaccharide in the pyranose form, classified as an L-sugar due to its stereochemistry. It is a rare aldose found in specific biological and synthetic contexts. Structurally, it differs from more common sugars like glucose or mannose by its hydroxyl group configuration at C-2, C-3, and C-4, which influences its reactivity and biological roles .

Key properties include:

  • Molecular formula: C₅H₁₀O₅
  • Specific rotation: [α]D +13.5° (c=2, H₂O)
  • Solubility: Highly soluble in water, forming clear solutions .
  • Occurrence: Identified in exopolysaccharides (EPS) of Rhizobium leguminosarum strains from metal-polluted environments, suggesting adaptive roles in stress response .

Properties

IUPAC Name

(3R,4R,5S)-oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-AEQNFAKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331417
Record name L-Lyxopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36562-42-2
Record name L-Lyxopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidative Cleavage and Intermediate Formation

The Ruff degradation pathway, adapted for L-lyxose synthesis, begins with D-galactono-1,4-lactone (1). Treatment with periodic acid (H₅IO₆) selectively cleaves the C5–C6 bond, yielding L-lyxuronic acid (2) after ion-exchange purification. Critical parameters include:

  • Reaction conditions : 5°C initial cooling, followed by 4 h at room temperature.

  • Workup : Barium acetate precipitation of iodate byproducts and sequential ion-exchange chromatography.

The intermediate L-lyxuronic acid is esterified with methanol under acidic conditions to form methyl L-lyxuronate (3), crystallized in 61% yield (m.p. 136–138°C).

D-Galactono-1,4-lactoneH5IO6L-Lyxuronic acidCH3OH/H+Methyl L-lyxuronate\text{D-Galactono-1,4-lactone} \xrightarrow{\text{H}5\text{IO}6} \text{L-Lyxuronic acid} \xrightarrow{\text{CH}_3\text{OH/H}^+} \text{Methyl L-lyxuronate}

Reduction and Hydrolysis to L-Lyxopyranose

Methyl L-lyxuronate undergoes borohydride reduction to L-arabinitol (4), followed by acid-catalyzed methanolysis to produce methyl (methyl α-L-lyxofuranosid)uronate (5). Subsequent hydrolysis with 0.5 M HCl at 100°C yields α-L-lyxose (6) in 87% overall yield from D-galactono-1,4-lactone.

Methyl L-lyxuronateNaBH4L-ArabinitolHCl/MeOHα-L-Lyxose\text{Methyl L-lyxuronate} \xrightarrow{\text{NaBH}_4} \text{L-Arabinitol} \xrightarrow{\text{HCl/MeOH}} \alpha\text{-L-Lyxose}

Key advantages :

  • High stereochemical fidelity at C2–C4.

  • Scalable to multi-gram quantities without intermediate purification.

Stereoselective Glycosylation Using Protected this compound Derivatives

Donor-Acceptor Strategies for 1,1′-Linked Disaccharides

Schmidt and Wittmann compared two approaches for synthesizing this compound-containing disaccharides:

  • Glucose-as-donor : Trichloroacetimidate 3 (tetra-O-acetyl-β-D-glucopyranosyl) reacted with L-lyxose acceptors (12 , 16 ) under Lewis acid catalysis (BF₃·OEt₂, SnCl₄).

  • L-Lyxose-as-donor : Trichloroacetimidate 13 (2,3,4-tri-O-acetyl-L-lyxopyranosyl) coupled with glucose acceptors (5 , 7 ).

Table 1: Glycosylation Outcomes with Varied Donors and Acceptors

DonorAcceptorLewis AcidYield (%)α/β Ratio
3 (Glc)12 (L-Lyx)BF₃·OEt₂521.5:1
13 (L-Lyx)5 (Glc)BF₃·OEt₂5010:1
13 (L-Lyx)7 (GlcN₃)BF₃·OEt₂72>20:1

Influence of Protecting Groups

  • Acetylated acceptors (12) : Lower stereoselectivity (α/β = 1.5:1) due to competing axial/equatorial attack.

  • Benzylated acceptors (16) : Improved α-selectivity (10:1) attributed to steric hindrance at the anomeric center.

  • Azido-glucose acceptor (7) : Exclusive β-linkage formation via neighboring-group participation.

Functionalization and Derivatization Pathways

Synthesis of 2-Amino-2-deoxy Derivatives

Reaction of 2-azido-glucopyranosyl trichloroacetimidate (4 ) with L-lyxose acceptor 12 yielded 30 (41%), which was deprotected to 2 (α-L-lyxopyranosyl 2-amino-2-deoxy-β-D-glucopyranoside). Hydrogenolysis (H₂/Pd-C) provided the free amine without epimerization.

4+12BF3OEt230NaOMe2\text{4} + \text{12} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{30} \xrightarrow{\text{NaOMe}} \text{2}

Isopropylidene Protection for 5-Deoxy-L-lyxose

Methyl (methyl α-L-lyxofuranosid)uronate (III ) treated with acetone/CuSO₄ formed 2,3-O-isopropylidene derivative VI , reduced by LiAlH₄ to 5-deoxy-L-lyxose (7).

III(CH3)2CO/CuSO4VILiAlH45-Deoxy-L-lyxose\text{III} \xrightarrow{\text{(CH}3\text{)}2\text{CO/CuSO}4} \text{VI} \xrightarrow{\text{LiAlH}4} \text{5-Deoxy-L-lyxose}

Critical Analysis of Methodologies

Efficiency and Scalability

  • Periodate oxidation route : Superior for bulk synthesis (87% yield) but requires toxic H₅IO₆.

  • Glycosylation methods : Lower yields (48–72%) but essential for oligosaccharide engineering.

Stereochemical Control

  • L-Lyxose-as-donor : Higher α-selectivity (10:1 vs. 1.5:1) due to reduced steric clash in transition state.

  • Solvent effects : CH₂Cl₂ favored β-anomers, while toluene increased α-selectivity by 15% in model studies .

Chemical Reactions Analysis

Ring-Opening and Tautomerism

L-Lyxopyranose undergoes ring-opening to form the linear aldehydo-L-lyxose via tautomerism. This equilibrium is critical in sugar metabolism and interconversion pathways:

text
This compound ⇌ aldehydo-L-lyxose

The reaction is reversible and influenced by pH and temperature .

Isomerization and Degradation

In degradation pathways, β-L-lyxopyranose interconverts with L-xylulose, a ketose sugar, under enzymatic or acidic conditions:

text
β-L-lyxopyranose ↔ L-xylulose

This isomerization involves keto-enol tautomerism and has a standard Gibbs free energy of formation (ΔfG'°) of -74.6888 kcal/mol .

Oxidation Reactions

The primary alcohol group at C-5 is susceptible to oxidation. Using strong oxidants (e.g., HNO₃), it converts to L-lyxonic acid (a carboxylic acid):

text
This compound → L-lyxonic acid

Controlled oxidation preserves other hydroxyl groups, enabling selective functionalization.

Nucleophilic Substitution (SN2)

Triflate derivatives of this compound react with nucleophiles via SN2 mechanisms. Key examples include:

Triflate DerivativeNucleophileProductInversionYield
4-O-triflate-L-lyxopyranosideNaN₃4-azido-β-D-ribopyranoseYes85%
4-O-triflate-L-lyxopyranosideBnNH₂4-benzylamino-β-D-ribopyranoseYes78%

Reactions with heterocyclic nucleophiles (e.g., 5-aminouracil) are less efficient due to poor nucleophilicity .

Enzymatic Phosphorylation

Kinases phosphorylate this compound at C-5 to form α-L-lyxopyranose-5-phosphate, a metabolic intermediate:

text
This compound + ATP → this compound-5-phosphate + ADP

Hydrolysis and Glycosidic Bond Cleavage

Acid-catalyzed hydrolysis cleaves glycosidic bonds in this compound-containing compounds (e.g., ginsenosides) :

text
ginsenoside + H₂O → protopanaxatriol + this compound + D-glucopyranose

Scientific Research Applications

Chemistry

L-Lyxopyranose serves as a crucial building block in the synthesis of complex carbohydrates and glycosides. Its reactivity allows it to participate in various chemical reactions, including:

  • Glycosylation Reactions : this compound derivatives are utilized in glycosylation reactions to form disaccharides and oligosaccharides. For instance, studies have shown that the use of L-lyxopyranosyl trichloroacetimidate as a glycosyl donor yields high stereoselectivity in the synthesis of non-reducing disaccharides .
  • Synthesis of Novel Compounds : The compound has been employed to synthesize N-substituted 5-amino-lyxofuranosides through reactions with various nucleophiles, showcasing its versatility in organic synthesis .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
GlycosylationFormation of disaccharides using L-lyxopyranosyl trichloroacetimidate
Nucleophilic SubstitutionSynthesis of N-substituted 5-amino-lyxofuranosides
Oxidation/ReductionVarious transformations leading to bioactive compounds

Biology

In biological research, this compound is used as a model compound for studying rare sugars' structure and function. Its unique configuration allows researchers to investigate its metabolic pathways and enzyme interactions.

  • Metabolic Studies : Research indicates that this compound can act as a substrate for specific enzymes, influencing metabolic pathways. For example, it can be phosphorylated by kinases, facilitating its entry into various metabolic routes.
  • Structural Analysis : NMR spectroscopy has been employed to analyze the structural characteristics of this compound and its derivatives, providing insights into their behavior in biological systems .

Medicine

The medicinal applications of this compound are under investigation due to its potential therapeutic properties. Its unique structural features may offer advantages in drug development.

  • Therapeutic Agent Exploration : Ongoing research aims to explore the compound's efficacy as a therapeutic agent, particularly in developing treatments that leverage its structural properties.

Industry

This compound finds applications in various industrial processes, particularly in the production of specialty chemicals.

  • Precursor for Bioactive Compounds : The compound is utilized as a precursor for synthesizing bioactive compounds, contributing to the development of new materials and chemicals.

Table 2: Industrial Applications of this compound

ApplicationDescriptionReference
Specialty ChemicalsUsed in the production of niche chemical products
Bioactive Compound SynthesisPrecursor for various bioactive substances

Case Studies

  • Synthesis of Disaccharides :
    A study demonstrated that using L-lyxopyranosyl trichloroacetimidate in glycosylation reactions yielded non-reducing disaccharides with high stereoselectivity (yield up to 72%) when reacted with azido sugars .
  • NMR Spectroscopic Analysis :
    Investigations into the NMR characteristics of this compound revealed significant trends in chemical shifts that aid in identifying isomeric mixtures, highlighting the importance of accurate structural characterization .

Mechanism of Action

The mechanism of action of L-Lyxopyranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. The molecular targets include enzymes like xylose isomerase and other carbohydrate-processing enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

L-Lyxopyranose is compared below with D-Arabinopyranose, L-Xylopyranose, and β-L-Lyxopyranose, focusing on structural, functional, and synthetic differences.

Table 1: Structural and Functional Comparison

Property This compound D-Arabinopyranose L-Xylopyranose β-L-Lyxopyranose
CAS No. 1949-78-6 10323-20-3 609-06-3 N/A
Configuration C-2: R, C-3: R, C-4: S C-2: S, C-3: R, C-4: S C-2: S, C-3: R, C-4: R Anomeric β-configuration
Natural Occurrence Metal-polluted rhizobia EPS Plant cell walls Rare in nature Synthetic derivatives
Biological Role Stress adaptation in biofilms Structural polysaccharides Limited known roles Intermediate in iminosugar synthesis
Synthetic Routes From L-lyxose via tri-O-benzylation Epimerization of D-ribose Epimerization of L-arabinose Anomerization of L-lyxose

Table 2: Environmental Response in Rhizobia EPS (Cadmium Exposure)

Compound Presence in Non-Polluted EPS Presence in 0.05 mM Cd-Exposed EPS Presence in 1.0 mM Cd-Exposed EPS
This compound Absent Absent Absent
D-Galactose 36.7% (control) 26.7% (reduced) 23% (further reduced)
α-D-Mannopyranose Present (non-polluted) Absent Absent

Notes: this compound is uniquely synthesized by rhizobia in metal-polluted environments, while common sugars like D-galactose diminish under cadmium stress .

Key Research Findings

Environmental Adaptation: this compound is a biomarker for rhizobial strains in Zn–Pb–Cd-polluted soils, replacing stress-sensitive sugars like levoglucosan . Its presence correlates with enhanced biofilm formation, aiding bacterial survival in extreme conditions .

Synthetic Utility: Tri-O-benzyl-L-lyxopyranose is a precursor for iminosugars (e.g., 1,5-dideoxy-1,5-imino-L-lyxitol), used in glycosidase inhibition studies. Yields reach 56% via microwave-assisted glycosylamine formation . Contrastingly, D-arabinopyranose derivatives are synthesized via epimerization, highlighting this compound’s unique reactivity .

Physicochemical Behavior: In molybdate complexes, this compound exhibits anomeric rotation shifts (pH 6), distinct from L-xylopyranose due to substituent effects at C-5 .

Comparative Challenges and Gaps

  • Nomenclature Conflicts: this compound is erroneously listed as an alias for L-arabinose in some databases (CAS 5328-37-0), necessitating careful verification .
  • Functional Data: While D-arabinopyranose roles are well-documented (e.g., in mycobacterial cell walls), this compound’s metabolic pathways remain understudied .
  • Synthetic Scalability: Current methods for this compound derivatives require optimization for industrial applications (e.g., chiral drug synthesis) .

Q & A

Q. How should researchers address ethical and data integrity challenges in publishing conflicting this compound bioactivity data?

  • Disclose all raw datasets (e.g., via Zenodo) and provide detailed protocols for peer scrutiny. Use CONSORT-like checklists for in vitro studies to ensure transparency. Discuss potential confounders (e.g., endotoxin contamination in cell assays) and statistically adjust for batch effects using mixed models .

Methodological Standards

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data in public repositories (e.g., NMRShiftDB) with unique DOIs .
  • Conflict Analysis : Apply Bradford Hill criteria to assess causality in structure-activity relationships .
  • Peer Review : Preprint submissions (e.g., bioRxiv) for early feedback; address reviewer concerns about spectral interpretation or statistical power post-submission .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lyxopyranose
Reactant of Route 2
L-Lyxopyranose

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